molecular formula C16H15BrN2O2 B14776712 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one

Katalognummer: B14776712
Molekulargewicht: 347.21 g/mol
InChI-Schlüssel: MLOAGBAMFDTZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 3-methoxybenzaldehyde.

    Formation of Schiff Base: 4-Bromoaniline reacts with 3-methoxybenzaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidinone ring.

    Reduction: Reduced forms of the azetidinone compound.

    Substitution: Substituted azetidinone derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
  • 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for chemical modifications and functionalization.

Eigenschaften

Molekularformel

C16H15BrN2O2

Molekulargewicht

347.21 g/mol

IUPAC-Name

3-amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15BrN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3

InChI-Schlüssel

MLOAGBAMFDTZOU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.